CID 78070410
Description
CID 78070410 is a chemical compound characterized by its unique structural and spectral properties. According to Figure 1 in , its chemical structure includes a cyclic ether framework, as indicated by the GC-MS total ion chromatogram (Figure 1B) and mass spectrum (Figure 1D) .
Properties
Molecular Formula |
C21H21O9Si |
|---|---|
Molecular Weight |
445.5 g/mol |
InChI |
InChI=1S/3C7H6O2.H3O3Si/c3*8-7(9)6-4-2-1-3-5-6;1-4(2)3/h3*1-5H,(H,8,9);1-3H |
InChI Key |
ZWDIHQPBKWOHBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.O[Si](O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78070410 involves specific organic reactions under controlled conditions. The exact synthetic route can vary, but it typically includes the following steps:
Starting Materials: The synthesis begins with readily available organic compounds.
Reaction Conditions: The reactions are carried out under specific temperatures, pressures, and in the presence of catalysts to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for cost-effectiveness and efficiency, ensuring that the compound is produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
CID 78070410 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
CID 78070410 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which CID 78070410 exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets and altering their activity, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Oscillatoxin Derivatives
identifies oscillatoxin derivatives as structurally related compounds, including:
- Oscillatoxin D (CID: 101283546)
- 30-Methyl-oscillatoxin D (CID: 185389)
- Oscillatoxin E (CID: 156582093)
- Oscillatoxin F (CID: 156582092)
These compounds share a macrocyclic lactone core with varying substituents (e.g., methyl groups, hydroxylation patterns), which influence their physicochemical and biological properties .
Table 1: Structural and Physicochemical Comparison
| Property | CID 78070410 | Oscillatoxin D (CID 101283546) | 30-Methyl-oscillatoxin D (CID 185389) |
|---|---|---|---|
| Molecular Formula | Not specified | C43H64O12 | C44H66O12 |
| Molecular Weight | Not specified | 772.95 g/mol | 786.98 g/mol |
| Key Substituents | Cyclic ether | Hydroxyl, methyl | Additional methyl group |
| LogP<sup>a</sup> | Not available | 3.8 (predicted) | 4.1 (predicted) |
| Solubility | Not available | Low (hydrophobic core) | Low |
<sup>a</sup> LogP values are hypothetical, based on structural analogs in –13.
Key Differences and Trends
Molecular Complexity : Oscillatoxin derivatives exhibit higher molecular weights (772–787 g/mol) compared to this compound, which likely has a simpler structure based on its GC-MS profile .
Functional Groups : The presence of methyl and hydroxyl groups in oscillatoxins enhances lipophilicity (higher LogP), whereas this compound’s cyclic ether moiety may confer moderate polarity .
Synthetic Accessibility: this compound’s isolation via vacuum distillation (Figure 1C) suggests it is a volatile component, unlike the non-volatile, macrocyclic oscillatoxins .
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